4-Bromo-3,8-difluoro-6-methoxyquinoline
Description
4-Bromo-3,8-difluoro-6-methoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4, fluorine atoms at positions 3 and 8, and a methoxy group at position 6. Its molecular formula is C₁₀H₆BrF₂NO, with a molecular weight of 290.06 g/mol.
Properties
CAS No. |
724788-56-1 |
|---|---|
Molecular Formula |
C10H6BrF2NO |
Molecular Weight |
274.06 g/mol |
IUPAC Name |
4-bromo-3,8-difluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H6BrF2NO/c1-15-5-2-6-9(11)8(13)4-14-10(6)7(12)3-5/h2-4H,1H3 |
InChI Key |
JMEQAPKTTNTSNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C(=C1)F)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-Bromo-3,8-difluoro-6-methoxyquinoline can be contextualized by comparing it to related quinoline derivatives. Key differences in substituent patterns, synthesis routes, and physicochemical properties are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: Electron-Withdrawing Groups: The presence of bromine and fluorine in 4-Bromo-3,8-difluoro-6-methoxyquinoline enhances electrophilicity at the quinoline core, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings). In contrast, trifluoromethoxy (OCF₃) groups in 8-Bromo-6-(trifluoromethoxy)quinoline increase steric bulk and lipophilicity, impacting membrane permeability. Methoxy vs. Methyl: Methoxy groups (electron-donating) improve solubility in polar solvents compared to methyl groups, as seen in 4-Bromo-6-methoxy-7-methylquinoline.
Synthetic Routes: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for introducing aryl/heteroaryl groups to brominated quinolines. For example, 6-Bromo-3-(4-((dimethylamino)methyl)phenyl)quinoline derivatives are synthesized using Pd(0) catalysts.
Physicochemical Properties: Melting Points: Related brominated quinolines exhibit melting points between 120–225°C (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline melts at 223–225°C). Stability: Fluorine substituents enhance metabolic stability and resistance to oxidation compared to chlorine or methoxy groups.
Biological Relevance: Compounds like 4-Bromo-6,7-dimethoxyquinoline are explored for antitumor activity due to their planar aromatic systems, which intercalate DNA. The difluoro substitution in the target compound may improve binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
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